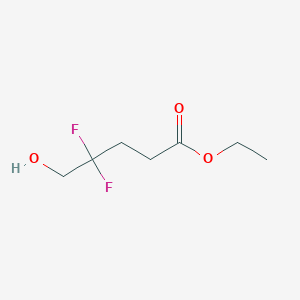

Ethyl 4,4-difluoro-5-hydroxypentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-difluoro-5-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2O3/c1-2-12-6(11)3-4-7(8,9)5-10/h10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAURJAZOQMEKRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

Ethyl 4,4-difluoro-5-hydroxypentanoate, with the CAS number 79360-94-4, has a molecular formula of C7H12F2O3 and a molecular weight of 182.17 g/mol . lookchem.com It is typically described as a colorless to light yellow liquid. While comprehensive experimental data on its physical properties are not extensively reported in the literature, several properties have been predicted based on its structure.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C7H12F2O3 | lookchem.com |

| Molecular Weight | 182.17 g/mol | lookchem.com |

| CAS Number | 79360-94-4 | lookchem.com |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point (Predicted) | 218.1 ± 40.0 °C | lookchem.com |

| Density (Predicted) | 1.167 ± 0.06 g/cm³ | lookchem.com |

| pKa (Predicted) | 13.78 ± 0.10 | lookchem.com |

Note: Some physical properties are based on computational predictions and may not reflect experimentally determined values.

Spectroscopic Data

Detailed experimental spectroscopic data for Ethyl 4,4-difluoro-5-hydroxypentanoate is not widely available in published literature. However, based on the known chemical shifts and absorption frequencies for its constituent functional groups, a theoretical spectroscopic profile can be outlined. This data is crucial for the identification and characterization of the compound.

The following table provides an expected spectroscopic profile for this compound.

| Spectroscopy Type | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene (B1212753) groups of the pentanoate chain, and the proton of the hydroxyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the difluorinated carbon, and the carbons of the ethyl and pentanoate backbone. |

| ¹⁹F NMR | A signal characteristic of a geminal difluoro group. |

| Infrared (IR) Spectroscopy | Absorption bands for the O-H stretch of the alcohol, C-H stretches of the alkyl chain, the C=O stretch of the ester, and C-F bond vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of functional groups such as the ethoxy group or water. |

Note: The data presented in this table is a theoretical representation based on the compound's structure. Actual experimental data may vary.

Applications As a Synthetic Building Block and Precursor

Construction of Complex Fluorinated Organic Molecules

The presence of the difluoro moiety in ethyl 4,4-difluoro-5-hydroxypentanoate imparts distinct physicochemical properties to the molecules derived from it. These properties, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, are highly sought after in the development of novel bioactive compounds and advanced materials.

Precursor for Fluorinated Heterocyclic Scaffolds

While specific examples of the direct conversion of this compound to fluorinated heterocyclic scaffolds are not extensively documented in publicly available research, its structure suggests a strong potential for such applications. The primary alcohol and ester functionalities can be readily transformed into various other groups, enabling cyclization reactions to form a range of heterocyclic systems. For instance, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions with amines, hydrazines, or other difunctional reagents to construct fluorinated pyridines, pyrazoles, or other nitrogen-containing heterocycles. The difluoromethylene group in these scaffolds can serve as a stable mimic of a carbonyl or ether linkage, influencing the conformation and electronic properties of the resulting molecule.

Intermediate in the Synthesis of Polyfluorinated Alcohols and Acids

This compound serves as a valuable intermediate in the synthesis of polyfluorinated alcohols and carboxylic acids. The ester group can be hydrolyzed to yield the corresponding 4,4-difluoro-5-hydroxypentanoic acid. Both the parent ester and the resulting acid can undergo further chemical transformations. The hydroxyl group can be a handle for chain extension or modification, while the carboxylic acid or ester can be reduced to a primary alcohol, yielding a 1,5-diol with a difluorinated center. These polyfluorinated diols and acids are important synthons for the preparation of more complex fluorinated molecules, including polyesters and other polymers.

Utility in Target-Oriented Synthesis and Analogue Development

In the realm of drug discovery, the introduction of fluorine into lead compounds is a widely used strategy to optimize their pharmacological profiles. This compound provides a readily available source of a difluorinated five-carbon chain that can be incorporated into various molecular frameworks.

Key Intermediate for Structural Modification in Drug Discovery Lead Optimization

The strategic placement of the difluoromethyl group in this compound makes it an attractive intermediate for modifying the structure of lead compounds in drug discovery programs. The difluoromethylene unit can act as a bioisostere for a ketone, ether, or other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of a drug candidate. The reactivity of the hydroxyl and ester groups allows for the covalent attachment of this fluorinated fragment to a parent molecule, enabling chemists to systematically explore the impact of fluorination on biological activity.

Scaffold for Diversity-Oriented Synthesis of Fluorinated Libraries

Diversity-oriented synthesis (DOS) aims to create a wide range of structurally diverse molecules for high-throughput screening. This compound can serve as a versatile starting material for the generation of fluorinated compound libraries. Through a series of divergent reactions, the initial scaffold can be elaborated into a multitude of different molecular architectures, each bearing the difluorinated motif. This approach allows for the rapid exploration of chemical space and the identification of novel fluorinated compounds with interesting biological activities.

Integration into Materials Science for Fluoropolymer or Specialty Chemical Precursors (conceptual)

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated polymers and specialty chemicals highly valuable in a variety of applications. researchgate.net While specific applications of this compound in this area are still conceptual, its structure suggests potential as a precursor for such materials.

The bifunctional nature of this compound, with its hydroxyl and ester groups, allows for its potential incorporation into polyester (B1180765) or polyurethane backbones through polymerization reactions. The resulting polymers would feature pendant difluoroalkyl chains, which could impart desirable properties such as hydrophobicity and chemical resistance to the material. Furthermore, derivatives of this compound could be explored as monomers for the synthesis of novel fluorinated acrylic polymers or as additives to modify the surface properties of existing materials. The development of synthetic routes to transform this building block into polymerizable monomers is a key area for future research in the field of fluorinated materials.

This compound: A Detailed Chemical Profile

This compound is an organic compound featuring a difluorinated carbon center, a terminal hydroxyl group, and an ethyl ester functional group. This unique combination of functionalities makes it a molecule of interest in synthetic organic chemistry. This article provides a focused overview of its chemical and physical properties, spectroscopic data, and its conceptual role as a synthetic building block, particularly in the context of agrochemical intermediates.

Theoretical and Computational Investigations of Ethyl 4,4 Difluoro 5 Hydroxypentanoate

Electronic Structure Analysis and Quantum Chemical Studies

The electronic landscape of Ethyl 4,4-difluoro-5-hydroxypentanoate is dominated by the high electronegativity of its oxygen and fluorine atoms. This leads to a highly polarized structure. Electron density calculations would show a significant accumulation of negative charge around the fluorine and oxygen atoms, and a corresponding deficiency (positive charge) on the adjacent carbon atoms. The C4 carbon, bonded to two fluorine atoms, is particularly electrophilic.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's reactivity.

HOMO: The HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ester carbonyl groups, which possess high-energy lone pair electrons.

LUMO: The LUMO is likely to be centered on the π* antibonding orbital of the carbonyl group (C=O) of the ester. The strong electron-withdrawing nature of the adjacent difluoromethylene group (CF2) would lower the energy of this LUMO, enhancing the electrophilicity of the carbonyl carbon.

This distribution suggests that the molecule's nucleophilic character originates from the oxygen atoms, while its electrophilic sites are the carbonyl carbon and the C4 carbon.

The two fluorine atoms at the C4 position exert powerful electronic effects that extend beyond simple induction. wikipedia.org

Inductive Effect (–I): Fluorine is the most electronegative element, and its presence causes a strong withdrawal of electron density from the surrounding carbon framework. This effect, transmitted through the sigma (σ) bonds, decreases the electron density on adjacent atoms, making the molecule more polarized and influencing the acidity of nearby protons.

Stereoelectronic Effects: These effects arise from the spatial arrangement of orbitals. In gem-difluorinated systems, hyperconjugation plays a critical role. msu.edu This involves the donation of electron density from a filled bonding orbital (σ) to a nearby empty antibonding orbital (σ). These interactions are highly dependent on the molecule's conformation. For instance, a stabilizing interaction can occur between a C-H bonding orbital and an adjacent, anti-periplanar C-F antibonding orbital (σC-H → σC-F). The presence of two C-F bonds provides multiple opportunities for such stabilizing hyperconjugative interactions, which significantly influences the molecule's preferred geometry and rotational energy barriers. msu.eduresearchgate.net

| Interaction Type | Donor Orbital | Acceptor Orbital | Consequence |

| Inductive Effect | - | - | Strong electron withdrawal from the carbon backbone. |

| Hyperconjugation | σC-H / σC-C | σ*C-F | Stabilization of specific conformations (e.g., gauche). |

| Gauche Effect | - | - | A tendency to adopt a gauche conformation around the C3-C4 bond. researchgate.net |

Conformational Analysis and Energy Landscape Exploration

The flexibility of the aliphatic chain in this compound allows it to adopt numerous conformations. Computational analysis is essential to map the potential energy surface, identify stable conformers, and determine the energy barriers that separate them.

The gem-difluoro group significantly impacts the conformational preferences. The gauche effect, a phenomenon where a conformation with adjacent electronegative substituents is favored over the anti conformation, is a prominent factor in fluorinated alkanes. msu.edu This preference is often attributed to stabilizing hyperconjugative interactions that are maximized in the gauche arrangement. msu.edu Therefore, the C3-C4 bond in this compound is predicted to have a low-energy gauche conformer.

The phase of the substance (gas vs. solution) can alter the conformational equilibrium.

Gas Phase: In the gas phase, intramolecular forces dominate. The preferred conformations are those that maximize stabilizing interactions like hyperconjugation and intramolecular hydrogen bonding.

Solution Phase: In solution, intermolecular interactions with solvent molecules become significant. Polar solvents can stabilize more polar conformers, potentially shifting the equilibrium. For example, a conformation with a large dipole moment might be more favored in a polar solvent than in the gas phase or a nonpolar solvent. msu.edu

A key conformational feature of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while several atoms can act as acceptors.

OH···F Interaction: The formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms is highly plausible. nih.gov This interaction would lead to a stable, six-membered pseudo-ring structure. Computational studies on similar acyclic fluorohydrins have demonstrated that such bonds exist and can significantly influence conformational preference, even in flexible systems. nih.gov The strength of this bond depends on the O-H···F distance and angle.

OH···O=C Interaction: A competing hydrogen bond can form between the hydroxyl proton and the carbonyl oxygen of the ester group. This would create a larger, seven-membered ring-like conformation. The relative stability of the OH···F versus the OH···O=C bonded conformer would depend on a delicate balance of ring strain, bond energetics, and entropy.

Theoretical calculations can predict the key geometric parameters that define these non-covalent interactions.

| Parameter | OH···F Hydrogen Bond | OH···O=C Hydrogen Bond |

| H···Acceptor Distance | Typically ~2.0 - 2.2 Å nih.gov | Typically ~1.8 - 2.0 Å |

| Donor-H···Acceptor Angle | Typically > 120° | Typically > 130° |

| Resulting Ring Size | 6-membered | 7-membered |

| Relative Energy | Dependent on specific conformation and computational method | Dependent on specific conformation and computational method |

Prediction of Spectroscopic Parameters (without reporting actual identification data)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules before they are synthesized or analyzed experimentally. These predictions are invaluable for structure verification and interpretation of experimental data.

Density Functional Theory (DFT) is a common method used to calculate a range of spectroscopic parameters. nih.gov For this compound, theoretical predictions would focus on NMR and IR spectroscopy.

NMR Spectroscopy: Quantum chemical methods can calculate the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These values are then converted into chemical shifts (δ) by referencing them against a standard compound. nih.gov

¹⁹F NMR: Predicting ¹⁹F NMR spectra is particularly important for fluorinated compounds. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity. numberanalytics.com Its chemical shifts are highly sensitive to the local electronic environment, spanning a very wide range. nih.govnumberanalytics.com Theoretical calculations can help assign specific shifts to each of the non-equivalent fluorine atoms.

Coupling Constants: Through-bond (J-coupling) and through-space (hJ-coupling) constants can also be predicted. For instance, the magnitude of the ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would provide structural information. A through-space coupling between the hydroxyl proton and a fluorine atom could be predicted, offering evidence of an intramolecular hydrogen bond. mdpi.comucla.edu

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and corresponding intensities of a molecule. Each predicted frequency corresponds to a specific molecular motion, such as a bond stretch, bend, or torsion. For this molecule, key predicted vibrations would include:

O-H stretching frequency (sensitive to hydrogen bonding).

C=O stretching frequency of the ester.

Asymmetric and symmetric C-F stretching frequencies.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| NMR Chemical Shifts (¹H, ¹³C, ¹⁹F) | DFT, GIAO method | Electronic environment of each nucleus. |

| NMR Coupling Constants (J) | DFT | Through-bond and through-space nuclear interactions. |

| IR Vibrational Frequencies | DFT, Harmonic Frequency Analysis | Frequencies and intensities of bond vibrations (stretches, bends). |

Nuclear Magnetic Resonance (NMR) Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. Computational methods, particularly Density Functional Theory (T), have become invaluable for predicting NMR parameters, aiding in the interpretation of experimental spectra.

Theoretical calculations of NMR chemical shifts for fluorinated organic compounds are typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. The choice of the functional and basis set is critical for achieving high accuracy. For fluorine-containing molecules, hybrid functionals such as B3LYP, often combined with Pople-style basis sets like 6-31+G(d,p) or larger, have been shown to provide reliable predictions of ¹⁹F chemical shifts, often with a mean absolute deviation of a few parts per million (ppm) when compared to experimental data. nih.gov

For this compound, computational models can predict the ¹H, ¹³C, and ¹⁹F chemical shifts. The calculations involve geometry optimization of the molecule's lowest energy conformation, followed by the NMR shielding tensor calculation. The predicted isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Furthermore, calculations can predict the spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and stereochemistry of the molecule. For instance, the vicinal coupling constants between protons and fluorine atoms (³JHF) are particularly sensitive to the dihedral angle and can be accurately predicted by computational methods.

Below is an illustrative table of theoretically predicted NMR chemical shifts for this compound, based on typical computational results for similar fluorinated esters.

| Atom | Predicted Chemical Shift (ppm) |

| ¹H (CH₃-Ester) | 1.2 - 1.4 |

| ¹H (CH₂-Ester) | 4.1 - 4.3 |

| ¹H (CH₂ adjacent to C=O) | 2.5 - 2.7 |

| ¹H (CH₂ adjacent to CF₂) | 2.1 - 2.3 |

| ¹H (CH₂-OH) | 3.8 - 4.0 |

| ¹H (OH) | Variable |

| ¹³C (C=O) | 170 - 175 |

| ¹³C (CF₂) | 115 - 125 (triplet) |

| ¹³C (CH₂-OH) | 60 - 65 (triplet) |

| ¹³C (CH₂-Ester) | 60 - 65 |

| ¹³C (CH₂ adjacent to C=O) | 30 - 35 |

| ¹³C (CH₂ adjacent to CF₂) | 30 - 35 (triplet) |

| ¹³C (CH₃-Ester) | 14 - 16 |

| ¹⁹F | -110 to -120 |

Note: This table is illustrative and based on general values for similar functional groups. Actual values would require specific quantum chemical calculations.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational vibrational frequency analysis is a powerful tool for assigning experimental spectral bands to specific molecular motions.

Theoretical calculations of vibrational frequencies are typically performed using DFT methods. The process involves optimizing the molecular geometry to a stationary point on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalization of this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.

Due to the inherent approximations in the theoretical models and the neglect of anharmonicity, calculated vibrational frequencies are often systematically higher than the experimental values. To improve the agreement with experimental data, the calculated frequencies are commonly scaled by an empirical scaling factor, which depends on the level of theory and basis set used.

For this compound, a computational vibrational analysis would predict the frequencies and intensities of its IR and Raman active modes. This would allow for the assignment of characteristic vibrations, such as the C=O stretch of the ester, the O-H stretch of the alcohol, and the C-F stretching modes.

An illustrative table of calculated vibrational frequencies and their assignments for this compound is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| O-H stretch | 3400 - 3500 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (ester) | 1730 - 1750 |

| C-F stretch (asymmetric) | 1100 - 1200 |

| C-F stretch (symmetric) | 1000 - 1100 |

| C-O stretch (ester) | 1150 - 1250 |

| C-O stretch (alcohol) | 1000 - 1100 |

Note: This table is illustrative and presents expected ranges for the vibrational modes. Precise values are obtained from specific quantum chemical calculations.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into the energetics and kinetics of synthetic pathways and transformations involving this compound.

Transition State Characterization and Reaction Pathway Mapping

Understanding a reaction mechanism at a molecular level involves identifying the reactants, products, any intermediates, and the transition states that connect them along the reaction coordinate. Computational methods allow for the mapping of the potential energy surface of a reaction, providing a detailed picture of the reaction pathway.

Transition state theory is a cornerstone of these investigations. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the minimum energy path between reactants and products. Locating and characterizing transition states is a key step in computational reaction mechanism studies. This is typically achieved using algorithms that search for saddle points, followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as its synthesis via the reduction of a corresponding ketoester or its subsequent transformations, computational chemistry can be used to:

Identify plausible reaction pathways: By proposing and evaluating different mechanistic steps.

Characterize the structures of transition states: Providing insights into the geometry of the activated complex.

Calculate activation energies (ΔG‡): Which are related to the reaction rate. A lower activation energy implies a faster reaction.

Determine the thermodynamics of the reaction (ΔGrxn): Indicating whether the reaction is exergonic or endergonic.

For example, in the reduction of a precursor like ethyl 4,4-difluoro-5-oxopentanoate to form this compound, computational studies could compare different reducing agents and map out the concerted versus stepwise nature of the hydride transfer, identifying the key transition state and its energetic barrier.

Solvent Effects on Reaction Energetics and Kinetics

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction's energetics and kinetics. wikipedia.org Computational models can account for the influence of the solvent, providing a more realistic description of the reaction in solution.

There are two main approaches to modeling solvent effects:

Implicit solvent models (continuum models): The solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. The Polarizable Continuum Model (PCM) is a widely used example.

Explicit solvent models: A number of individual solvent molecules are included in the calculation along with the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

For reactions of this compound, the choice of solvent can influence the stability of charged or polar intermediates and transition states. For instance, in a reaction involving a charged transition state, a polar solvent would be expected to lower the activation energy by stabilizing the transition state more than the neutral reactants, thereby accelerating the reaction. libretexts.org

Computational studies incorporating solvent effects can provide a quantitative understanding of how the reaction rate and mechanism might change in different solvent environments, which is crucial for optimizing reaction conditions in a laboratory setting. For example, the hydrolysis of the ester group in this compound would be significantly influenced by the polarity and protic nature of the solvent, and computational models could predict these effects on the reaction barrier. researchgate.net

Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Mapping

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of Ethyl 4,4-difluoro-5-hydroxypentanoate. Its ability to provide highly accurate mass measurements allows for the determination of the elemental composition and the study of isotopic patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ or a suitable adduct ion would be selected in the first mass analyzer. Subsequent collision-induced dissociation (CID) would generate a series of fragment ions, revealing the connectivity of the molecule.

The fragmentation pathways of this compound can be predicted based on the functional groups present: the ethyl ester, the hydroxyl group, and the difluorinated carbon center. Key fragmentation mechanisms would include:

Loss of water (-18 Da): Dehydration involving the hydroxyl group is a common fragmentation pathway.

Loss of ethylene (B1197577) (-28 Da): From the ethyl group of the ester via a McLafferty rearrangement.

Loss of ethanol (B145695) (-46 Da): Cleavage of the ester group.

Alpha-cleavages: Bond cleavages adjacent to the carbonyl group and the carbon bearing the hydroxyl and difluoro groups.

Cleavage of the C-C bond between the fluorinated carbon and the adjacent methylene (B1212753) group.

A predicted fragmentation pattern for the protonated molecule of this compound is presented in the interactive table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 183.0827 | 165.0721 | [C₇H₁₁F₂O₂]⁺ | H₂O |

| 183.0827 | 155.0514 | [C₅H₇F₂O₃]⁺ | C₂H₄ |

| 183.0827 | 137.0408 | [C₅H₅F₂O₂]⁺ | C₂H₅OH |

| 183.0827 | 113.0452 | [C₄H₆F₂O]⁺ | C₃H₅O₂ |

| 183.0827 | 83.0125 | [C₃H₂F₂O]⁺ | C₄H₉O₂ |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of advanced NMR experiments is necessary to assign all proton, carbon, and fluorine signals and to gain insights into its stereochemistry and conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)

Multi-dimensional NMR techniques are essential for resolving signal overlap and establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network within the pentanoate chain, confirming the connectivity of the methylene groups and their proximity to the ethyl ester and the difluorinated carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the carbon signals based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, this can offer insights into preferred solution conformations.

A summary of expected ¹H and ¹³C NMR chemical shifts and key correlations is provided in the interactive table below.

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (H to C) |

| 1 (CH₃) | 1.25 (t) | 14.1 | C2 |

| 2 (OCH₂) | 4.15 (q) | 61.5 | C1, C3 |

| 3 (C=O) | - | 172.0 | - |

| 4 (CH₂) | 2.50 (t) | 30.0 | C3, C5 |

| 5 (CH₂) | 2.10 (m) | 34.5 (t, J(C-F) ≈ 20-25 Hz) | C4, C6 |

| 6 (CF₂) | - | 120.0 (t, J(C-F) ≈ 240-260 Hz) | - |

| 7 (CH₂OH) | 3.80 (t) | 65.0 (t, J(C-F) ≈ 20-25 Hz) | C6 |

| 8 (OH) | Variable | - | - |

Fluorine-19 NMR Spectroscopy for Elucidating Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atoms. mdpi.comnih.gov Due to the presence of a geminal difluoro group, the ¹⁹F NMR spectrum of this compound is expected to show a complex multiplet. The chemical shift will be indicative of the electronic environment, and the coupling to adjacent protons will provide valuable structural information.

The two fluorine atoms are diastereotopic due to the chiral center at C5 (if the hydroxyl proton is considered fixed or in a chiral environment). Even with free rotation, they may remain chemically non-equivalent. The ¹⁹F spectrum would likely show an AB quartet, with further coupling to the protons on C5 and C7. The magnitude of the geminal ²J(F-F) coupling constant and the vicinal ³J(H-F) coupling constants would be informative for conformational analysis.

| Nuclei | Predicted ¹⁹F δ (ppm) | Coupling Constants (Hz) |

| Fₐ, F_b | -90 to -120 | ²J(Fₐ-F_b) ≈ 240-260, ³J(F-H₅) ≈ 15-20, ³J(F-H₇) ≈ 5-10 |

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The flexibility of the acyclic backbone of this compound allows for various conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide information about conformational exchange processes and the energy barriers associated with bond rotations.

By analyzing changes in the line shapes of the NMR signals as a function of temperature, it is possible to determine the rates of conformational interchange. For instance, hindered rotation around the C4-C5 and C5-C6 bonds could lead to the observation of distinct conformers at low temperatures, which would coalesce into averaged signals at higher temperatures. From this data, thermodynamic parameters such as the activation energy (ΔG‡) for rotation can be calculated, providing a quantitative measure of the conformational flexibility.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Interactions and Molecular Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

For this compound, the FTIR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, indicative of the hydroxyl group, likely involved in intermolecular hydrogen bonding.

C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the methyl and methylene groups.

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ in the FTIR spectrum, characteristic of the ester carbonyl group.

C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ region, which are characteristic of carbon-fluorine bonds. The presence of two C-F bonds on the same carbon will likely result in symmetric and asymmetric stretching modes.

C-O stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-O stretching of the ester and alcohol moieties.

By analyzing the precise positions and shapes of these bands, information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and carbonyl groups, can be inferred.

| Functional Group | Predicted FTIR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| C-H stretch | 2850-3000 | 2850-3000 |

| C=O stretch | 1730-1750 (strong) | 1730-1750 |

| C-F stretch | 1000-1200 (strong) | Moderate |

| C-O stretch | 1000-1300 | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformation (if applicable)

There is no publicly available information or published research on the X-ray crystallographic analysis of this compound. Therefore, its solid-state structure, including bond lengths, bond angles, and crystal packing, has not been determined.

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination (if chiral forms are studied)

No studies detailing the chiral separation or the determination of enantiomeric excess for this compound have been found in the public domain. While the carbon atom at position 5 is a stereocenter, indicating the potential for enantiomers, research into their separation and analysis has not been reported.

Emerging Research Perspectives and Future Directions

Development of Novel Catalytic Systems for the Synthesis and Derivatization of Ethyl 4,4-difluoro-5-hydroxypentanoate

The synthesis of α,α-difluoro-β-hydroxy esters, such as this compound, presents unique challenges that are being addressed through the development of advanced catalytic systems. A primary focus is on achieving high yields and enantioselectivity, which are crucial for the production of chiral drugs.

One promising approach involves the use of ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding β-keto esters. researchgate.netacs.org This method has shown high efficiency for a range of α,α-dihalogeno β-hydroxy esters, achieving excellent enantioselectivities (up to >99% ee). researchgate.netacs.org Future research will likely focus on optimizing these ruthenium complexes and exploring other transition metal catalysts to improve reaction conditions and substrate scope.

Another area of development is the use of enzymatic reductions. Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Ketoreductases, for instance, can reduce α,α-difluorinated ketones under mild, aqueous conditions, yielding enantioenriched difluorinated alcohols. researchgate.net A comparative analysis of enzymatic versus metal-catalyzed reductions for the synthesis of this compound precursors could reveal the most efficient and sustainable pathway for industrial-scale production.

For the derivatization of the hydroxyl group, catalytic methods for esterification, etherification, and other functional group interconversions are being explored. The development of catalysts that are tolerant of the gem-difluoro moiety is essential to avoid unwanted side reactions.

Table 1: Comparison of Potential Catalytic Systems for Asymmetric Synthesis

| Catalyst Type | Potential Advantages | Potential Challenges |

| Ruthenium Complexes | High enantioselectivity, broad substrate scope | Cost of catalyst, removal of metal traces |

| Biocatalysts (e.g., Ketoreductases) | High selectivity, mild reaction conditions, environmentally friendly | Substrate specificity, enzyme stability |

| Chiral Lewis Acids | Can catalyze various reactions (e.g., aldol, Reformatsky) | Sensitivity to moisture and air |

Exploration of Sustainable and Green Chemistry Approaches for its Production

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds. numberanalytics.comdur.ac.uk For this compound, research is moving towards more environmentally benign production methods that reduce waste and energy consumption.

A key focus is the use of safer and more sustainable fluorinating agents. Traditional methods often rely on hazardous reagents, but newer, less toxic alternatives are being developed. numberanalytics.com Additionally, the direct fluorination of C-H bonds is a promising but challenging area that could significantly reduce the number of synthetic steps and associated waste. dur.ac.uk

The use of greener solvents, such as ionic liquids or supercritical fluids, is another important aspect of sustainable production. These can replace volatile organic compounds, reducing environmental impact and improving process safety. Furthermore, the development of catalytic systems that can be recycled and reused is a critical component of a circular economy approach to chemical synthesis. numberanalytics.com

Table 2: Green Chemistry Metrics for Potential Synthetic Routes

| Synthetic Approach | Atom Economy | E-Factor (Environmental Factor) | Solvent/Catalyst System |

| Traditional Multi-step Synthesis | Low to Moderate | High | Volatile organic solvents, stoichiometric reagents |

| Catalytic Asymmetric Hydrogenation | High | Low | Recyclable metal catalyst, greener solvents |

| Biocatalytic Reduction | High | Very Low | Water as solvent, biodegradable enzyme |

Integration into Automated Synthesis Platforms and Flow Chemistry

Automated synthesis and flow chemistry are revolutionizing the way chemicals are produced, offering enhanced control, safety, and efficiency. pharmtech.comsigmaaldrich.comchemspeed.com The integration of the synthesis of this compound into these platforms is a key area of future research.

Flow chemistry, where reactions are carried out in continuous-flow reactors, is particularly well-suited for fluorination reactions, which can be hazardous in traditional batch processes. pharmtech.combeilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow system can lead to higher yields and purities. researchgate.net The small reaction volumes at any given time also significantly improve safety.

Automated synthesis platforms can be used for high-throughput screening of reaction conditions and catalysts, accelerating the optimization of the synthesis of this compound. sigmaaldrich.comchemspeed.com These platforms can also be used for the automated synthesis of libraries of derivatives for drug discovery and agrochemical research. chemspeed.com

Expansion of its Utility as a Building Block in New Areas of Chemical Synthesis

This compound is a versatile building block with the potential for application in a wide range of chemical syntheses. ossila.comsigmaaldrich.comnih.gov Its gem-difluoro group and hydroxyl functionality provide two reactive sites for further chemical modification.

In medicinal chemistry, the difluoromethylene group is a valuable bioisostere for a carbonyl group or an ether linkage, and its incorporation can improve the metabolic stability and pharmacokinetic properties of drug candidates. chinesechemsoc.org The hydroxyl group can be used as a handle for the introduction of other functional groups or for linking the molecule to other scaffolds.

In agrochemical research, fluorinated compounds often exhibit enhanced biological activity. acs.orgnih.gov this compound could serve as a precursor for the synthesis of novel pesticides and herbicides with improved efficacy and environmental profiles.

Advanced Computational Design of Analogues with Tunable Reactivity or Stereoselectivity

Computational chemistry is becoming an indispensable tool in the design of new molecules and the optimization of chemical reactions. For this compound, computational studies can be used to design analogues with tailored properties.

By modifying the substituents on the pentanoate backbone, it may be possible to tune the reactivity of the hydroxyl group or influence the stereochemical outcome of subsequent reactions. Density functional theory (DFT) calculations can be used to predict the effect of these modifications on the molecule's electronic structure and reactivity.

Molecular docking studies can be used to design analogues of this compound that bind to specific biological targets, guiding the development of new drugs and agrochemicals. johnshopkins.edu These computational approaches can significantly reduce the time and cost associated with experimental research.

Mechanistic Studies of Unprecedented Transformations Involving the Difluoro and Hydroxyl Moieties

A deeper understanding of the reactivity of the gem-difluoro and hydroxyl groups in this compound is crucial for developing new synthetic methodologies. Mechanistic studies can shed light on the pathways of known reactions and help to predict and discover unprecedented transformations.

For example, the interaction between the gem-difluoro group and the adjacent hydroxyl group could lead to unique reactivity patterns. rsc.org Mechanistic investigations using techniques such as kinetic studies, isotopic labeling, and computational modeling can provide valuable insights into these interactions.

Understanding the mechanism of reactions such as the Reformatsky reaction, which is a plausible route to this class of compounds, can lead to the development of more efficient and selective synthetic methods. wikipedia.orgnrochemistry.comlscollege.ac.inthermofisher.com Furthermore, exploring the reactivity of the difluoromethyl carbinol moiety could open up new avenues for the functionalization of this versatile building block. nih.govresearchgate.netrsc.org

Q & A

Q. What are the optimal synthetic routes for Ethyl 4,4-difluoro-5-hydroxypentanoate, and how are intermediates characterized?

The compound is synthesized via a copper-mediated conjugate addition of ethyl bromodifluoroacetate to ethyl acrylate, followed by NaBH4 reduction. Key steps include:

- Step 1 : Reaction of Cu powder, ethyl acrylate, and ethyl bromodifluoroacetate in dry THF at 50°C with TMEDA and AcOH as additives .

- Step 2 : Reduction of the intermediate ketone with NaBH4 in THF/EtOH at 0°C, followed by extraction with EtOAc .

- Characterization : Use <sup>1</sup>H/<sup>19</sup>F NMR to confirm fluorination patterns and hydroxyl group presence. LC-MS or GC-MS can verify purity and molecular weight.

Q. How is the stereochemical and structural integrity of this compound validated?

- X-ray crystallography : Refinement via SHELXL (SHELX suite) is recommended for high-resolution structural determination .

- DFT calculations : Compare experimental NMR chemical shifts with theoretical models to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do fluorination patterns (e.g., 4,4-difluoro vs. vicinal fluorination) influence the compound’s reactivity in nucleophilic substitutions?

- Comparative studies : Synthesize analogs (e.g., Ethyl 4,4-difluoroacetoacetate) and track reaction kinetics under nucleophilic conditions (e.g., SN2). Use <sup>19</sup>F NMR to monitor fluorine migration or retention .

- Electronic effects : The electron-withdrawing nature of difluoro groups increases electrophilicity at the β-carbon, enhancing reactivity toward Grignard reagents or organocuprates .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Multi-technique validation : If <sup>1</sup>H NMR suggests conformational flexibility (e.g., broad hydroxyl peaks), employ variable-temperature NMR or IR spectroscopy to assess hydrogen bonding. Cross-validate with X-ray data to confirm solid-state vs. solution-phase behavior .

- Dynamic NMR analysis : Resolve overlapping signals using 2D NOESY or COSY to map spatial correlations between fluorine and hydroxyl protons .

Q. How can computational modeling optimize reaction conditions for scaling up synthesis?

- Reaction simulation : Use Gaussian or ORCA to model transition states in the copper-mediated addition step. Adjust solvent polarity (THF vs. DMF) in simulations to predict yield improvements .

- Machine learning : Train models on existing fluorination reaction datasets to predict optimal molar ratios (e.g., Cu:ethyl acrylate) or reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.